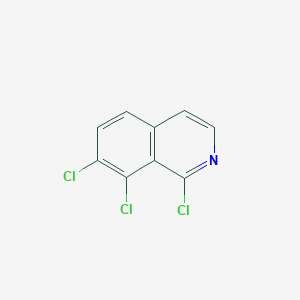

1,7,8-Trichloroisoquinoline

Description

1,7,8-Trichloroisoquinoline is a halogenated derivative of isoquinoline, featuring chlorine atoms at the 1-, 7-, and 8-positions of the aromatic ring. Chlorine substituents are electron-withdrawing, influencing electronic distribution, reactivity, and physical characteristics such as solubility and stability.

Properties

Molecular Formula |

C9H4Cl3N |

|---|---|

Molecular Weight |

232.5 g/mol |

IUPAC Name |

1,7,8-trichloroisoquinoline |

InChI |

InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-4-13-9(12)7(5)8(6)11/h1-4H |

InChI Key |

FHMNQHZKSJQGNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,8-Trichloroisoquinoline can be synthesized through various methods, including:

Halogenation of Isoquinoline: Direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride can yield this compound. The reaction typically requires controlled temperatures to avoid over-chlorination.

Cyclization Reactions: Starting from appropriately substituted benzaldehydes and amines, cyclization reactions can be employed to form the isoquinoline ring, followed by selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7,8-Trichloroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form partially or fully hydrogenated derivatives.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions not occupied by chlorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1,7,8-Trichloroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,7,8-trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Comparison with Dichloro and Tetrachloro Derivatives

Dichloroisoquinoline Derivatives

- 7,8-Dichloroisoquinoline (CAS 61563-36-8): Molecular Formula: C₉H₅Cl₂N Molecular Weight: 198.05 g/mol Key Features: Two chlorine atoms at the 7- and 8-positions create a planar aromatic system. The absence of a third chlorine (compared to 1,7,8-trichloroisoquinoline) reduces steric hindrance and electronic deactivation .

Tetrachloro-Tetrahydroisoquinoline Derivatives

- (3R,4R,7S,8S)-3,4,7,8-Tetrachloro-1,3,5,6-tetrahydroquinoline: Key Features: Four chlorine atoms and a partially saturated tetrahydro structure. The saturated ring reduces aromaticity, altering reactivity compared to fully aromatic trichloroisoquinoline .

Table 1: Structural Comparison of Chlorinated Isoquinolines

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Structural Type |

|---|---|---|---|---|

| 7,8-Dichloroisoquinoline | Cl at 7,8 | C₉H₅Cl₂N | 198.05 | Aromatic |

| This compound* | Cl at 1,7,8 | C₉H₄Cl₃N | ~232.5 (estimated) | Aromatic |

| Tetrachloro-tetrahydroquinoline | Cl at 3,4,7,8 (tetrahydro) | C₉H₇Cl₄N | 285.97 | Partially saturated |

*Estimated based on dichloro analog.

Alkylation and Substitution Reactions

- Isoquinoline Reissert Compounds: Alkylation studies (e.g., with benzyl chloride) show that base-solvent systems (e.g., LiN(iPr)₂/THF) influence regioselectivity. Trichloroisoquinoline’s electron-deficient ring may favor nucleophilic substitution over electrophilic reactions compared to less-halogenated analogs .

- Nitro- and Trifluoromethyl-Substituted Derivatives: 5-Nitro-7-trifluoromethyl-tetrahydroisoquinoline (CAS 625126-83-2) exhibits strong electron-withdrawing effects, reducing basicity (predicted pKa ~7.97). Trichloroisoquinoline likely shares similar deactivation trends but with lower acidity due to fewer polar groups .

Halogenation Patterns

- Positional Effects: Chlorine at the 1-position (para to the nitrogen in isoquinoline) may sterically hinder reactions at the adjacent 2-position.

Physical and Chemical Property Analysis

Solubility and Stability

- Dichloroisoquinoline: Lower molecular weight (198.05 g/mol) suggests higher solubility in organic solvents than trichloro derivatives.

- Tetrachloro-tetrahydroquinoline: Partial saturation increases solubility in polar solvents compared to fully aromatic analogs .

- Trifluoromethyl Derivatives: 7-Trifluoromethyl-tetrahydroisoquinoline hydrochloride (CAS 625126-83-2) has a density of ~1.385 g/cm³, indicating dense packing due to halogenation. Trichloroisoquinoline may exhibit similar trends .

Thermal Properties

- Boiling Points: Dichloroisoquinoline analogs lack data, but nitro-trifluoromethyl derivatives (e.g., boiling point ~293°C) suggest that trichloroisoquinoline may have elevated boiling points due to increased molecular weight and halogen interactions .

Biological Activity

1,7,8-Trichloroisoquinoline is a halogenated derivative of isoquinoline that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features three chlorine atoms positioned at the 1, 7, and 8 locations of the isoquinoline ring, which significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is characterized by a fused benzene and pyridine ring structure, with chlorine substituents that enhance its electrophilic properties and biological activity. The unique arrangement of chlorine atoms contributes to its distinct reactivity patterns compared to other isoquinoline derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of electronegative chlorine atoms increases the compound's binding affinity to enzymes and receptors. Preliminary studies suggest that it may interact with:

- Enzymes involved in metabolic pathways

- Receptors associated with cell signaling cascades

These interactions can lead to modulation of critical cellular pathways such as apoptosis and cell proliferation.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is thought to be a key factor in its efficacy.

- Anticancer Activity : A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in the table below:

| Cell Line | Type of Cancer | IC50 Value (μM) |

|---|---|---|

| OVCAR-3 | Ovarian Cancer | 15 |

| HCT116 | Colon Cancer | 20 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of halogenation in enhancing the compound's bioactivity. For comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Isoquinoline | C9H7N (no halogen substituents) | Minimal biological activity |

| 1-Chloroisoquinoline | C9H6ClN (one chlorine substituent) | Reduced reactivity |

| 1,5-Dichloroisoquinoline | C9H6Cl2N (two chlorine substituents) | Altered properties |

| This compound | C9H5Cl3N (three chlorine substituents) | Enhanced reactivity and biological activity |

This table illustrates how the addition of chlorine atoms at specific positions enhances the compound's pharmacological properties compared to related compounds.

Cytotoxicity Evaluation

A study conducted by researchers at a prominent institution evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian and colon cancer cells, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.